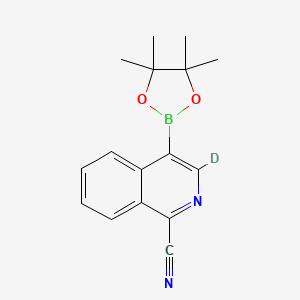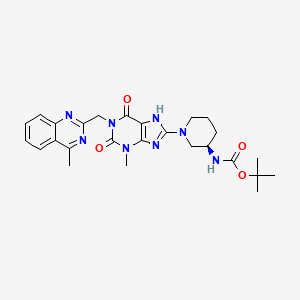
Benzyl 2-(Dibenzylamino)-5-(ethyl(3-hydroxypropyl)amino)pentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 2-(Dibenzylamino)-5-(ethyl(3-hydroxypropyl)amino)pentanoate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes benzyl, dibenzylamino, and ethyl(3-hydroxypropyl)amino groups, making it an interesting subject for scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-(Dibenzylamino)-5-(ethyl(3-hydroxypropyl)amino)pentanoate typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the dibenzylamino group, followed by the introduction of the ethyl(3-hydroxypropyl)amino group. The final step involves the esterification of the pentanoate backbone with the benzyl group. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for optimizing the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The choice of method depends on factors such as cost, efficiency, and environmental impact. Continuous flow reactors offer advantages in terms of scalability and control over reaction conditions, while batch reactors may be preferred for smaller-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl 2-(Dibenzylamino)-5-(ethyl(3-hydroxypropyl)amino)pentanoate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various derivatives with different functional groups.
Applications De Recherche Scientifique
Benzyl 2-(Dibenzylamino)-5-(ethyl(3-hydroxypropyl)amino)pentanoate has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes or as a precursor for bioactive compounds.
Industry: The compound can be used in the production of specialty chemicals or materials with unique properties.
Mécanisme D'action
The mechanism of action of Benzyl 2-(Dibenzylamino)-5-(ethyl(3-hydroxypropyl)amino)pentanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzyl 2-(Dibenzylamino)-5-(methylamino)pentanoate
- Benzyl 2-(Dibenzylamino)-5-(propylamino)pentanoate
- Benzyl 2-(Dibenzylamino)-5-(butylamino)pentanoate
Uniqueness
Benzyl 2-(Dibenzylamino)-5-(ethyl(3-hydroxypropyl)amino)pentanoate stands out due to the presence of the ethyl(3-hydroxypropyl)amino group, which imparts unique chemical and biological properties. This structural feature may enhance its reactivity and interaction with molecular targets, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C31H40N2O3 |
|---|---|
Poids moléculaire |
488.7 g/mol |
Nom IUPAC |
benzyl 2-(dibenzylamino)-5-[ethyl(3-hydroxypropyl)amino]pentanoate |
InChI |
InChI=1S/C31H40N2O3/c1-2-32(22-13-23-34)21-12-20-30(31(35)36-26-29-18-10-5-11-19-29)33(24-27-14-6-3-7-15-27)25-28-16-8-4-9-17-28/h3-11,14-19,30,34H,2,12-13,20-26H2,1H3 |
Clé InChI |
LZXBVYNTDROINL-UHFFFAOYSA-N |
SMILES canonique |
CCN(CCCC(C(=O)OCC1=CC=CC=C1)N(CC2=CC=CC=C2)CC3=CC=CC=C3)CCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Methyl (4-Amino-2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-6-((methoxycarbonyl)amino)pyrimidin-5-yl)(methyl)carbamate](/img/structure/B13854363.png)
![4-(8-Chloro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11(6H)-ylidene)piperidin-1-yl Benzoate](/img/structure/B13854372.png)


![4-[(2-Aminophenyl)methylamino]cyclohexan-1-ol;hydrochloride](/img/structure/B13854389.png)
![phenyl N-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]carbamate](/img/structure/B13854400.png)





